molecular formula C19H20N4 B11599912 N-(1H-indol-3-ylmethyl)-1-propylbenzimidazol-2-amine

N-(1H-indol-3-ylmethyl)-1-propylbenzimidazol-2-amine

Cat. No.: B11599912
M. Wt: 304.4 g/mol
InChI Key: QMWRNWFYUUQHLO-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that features both indole and benzodiazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The benzodiazole moiety can be introduced through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including automated parallel synthesis and microwave-assisted organic synthesis. These methods enhance reaction rates and yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and benzodiazoles, which can further undergo functionalization to yield a wide range of derivatives .

Scientific Research Applications

N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its dual indole and benzodiazole structure, which imparts a combination of biological activities not commonly found in simpler analogues. This dual functionality enhances its potential as a therapeutic agent, particularly in targeting multiple pathways involved in cancer progression .

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C19H20N4/c1-2-11-23-18-10-6-5-9-17(18)22-19(23)21-13-14-12-20-16-8-4-3-7-15(14)16/h3-10,12,20H,2,11,13H2,1H3,(H,21,22)

InChI Key

QMWRNWFYUUQHLO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CNC4=CC=CC=C43

Origin of Product

United States

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